REACTION_CXSMILES
|
Br[C:2]1[C:3]([O:9][CH3:10])=[C:4]([CH:6]=[CH:7][CH:8]=1)[NH2:5].[C:11]([C:14]1[CH:15]=[C:16](B(O)O)[CH:17]=[CH:18][CH:19]=1)([OH:13])=[O:12].C(=O)([O-])[O-].[K+].[K+]>C(O)C.O.C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.Cl[Pd]Cl>[NH2:5][C:4]1[C:3]([O:9][CH3:10])=[C:2]([C:18]2[CH:17]=[CH:16][CH:15]=[C:14]([C:11]([OH:13])=[O:12])[CH:19]=2)[CH:8]=[CH:7][CH:6]=1 |f:2.3.4,7.8.9|
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
BrC=1C(=C(N)C=CC1)OC
|
Name
|
|
Quantity
|
2.94 g
|
Type
|
reactant
|
Smiles
|
C(=O)(O)C=1C=C(C=CC1)B(O)O
|
Name
|
|
Quantity
|
5.2 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
bis(triphenylphosphine)palladium(II)chloride
|
Quantity
|
0.3 g
|
Type
|
catalyst
|
Smiles
|
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl
|
Type
|
CUSTOM
|
Details
|
stirred for about 28 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
TEMPERATURE
|
Details
|
to about reflux temperature
|
Type
|
FILTRATION
|
Details
|
The hot mixture was filtered
|
Type
|
CUSTOM
|
Details
|
to remove the catalyst
|
Type
|
CONCENTRATION
|
Details
|
The clear filtrate was concentrated under vacuum
|
Type
|
ADDITION
|
Details
|
To the residue, water (50 mL) and methanol (50 mL) was added
|
Type
|
STIRRING
|
Details
|
stirred for about 30 minutes at about room temperature
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
The slurry was filtered
|
Type
|
WASH
|
Details
|
washed with n-hexane (50 mL)
|
Type
|
CUSTOM
|
Details
|
dried in an oven at about 55° C. to about 60° C. for about 12 hours
|
Duration
|
12 h
|
Reaction Time |
28 h |
Name
|
|
Type
|
|
Smiles
|
NC=1C(=C(C=CC1)C1=CC(=CC=C1)C(=O)O)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |